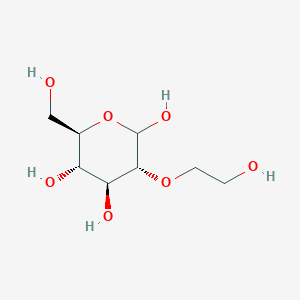
2-O-Hydroxyethyl-d-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-Hydroxyethyl-d-glucose is a useful research compound. Its molecular formula is C8H16O7 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
2-O-Hydroxyethyl-d-glucose has been utilized in the development of advanced drug delivery systems, particularly for oral insulin administration. Recent studies have shown that nanoparticles incorporating this compound can enhance the transport of insulin across intestinal epithelium, thereby improving its bioavailability. For instance, dual-sensitive nanoparticles made with pH and H2O2-responsive polymers have demonstrated effective insulin release mechanisms in hyperglycemic conditions, achieving an oral bioavailability of approximately 20.24% in animal models . This method provides a promising alternative to traditional subcutaneous insulin injections, potentially leading to safer and more effective diabetes management.
Enzymatic Reactions
The compound serves as a substrate in various enzymatic reactions. A notable example is its use in phosphorylase enzymes, which catalyze the transfer of glucosyl groups. Research has identified phosphorylases that utilize this compound as an acceptor substrate for synthesizing oligosaccharides through reverse phosphorolysis. This enzymatic activity opens avenues for producing complex carbohydrates from simple sugar phosphates . The ability to generate specific oligosaccharides using this compound highlights its potential in carbohydrate chemistry and biotechnology.
Biochemical Studies
In biochemical research, this compound is often used to study the properties of glycosylation and its effects on biological processes. The compound's hydroxyethyl group can influence solubility and reactivity, making it valuable for investigating glycosylation patterns in proteins and other biomolecules. Studies have characterized various glucosides derived from this compound using techniques such as gas-liquid chromatography, providing insights into its structural properties and interactions .
Material Science Applications
In material science, this compound is being explored for its potential to modify polymeric materials. Hydroxyethyl starch derivatives have been synthesized to enhance the properties of biodegradable materials. These modifications can improve the mechanical strength and biocompatibility of materials used in medical applications, such as drug delivery devices or tissue engineering scaffolds .
Case Study 1: Oral Insulin Delivery
- Objective: To evaluate the effectiveness of pH and H2O2 dual-sensitive nanoparticles incorporating this compound in delivering insulin orally.
- Methodology: Animal models were administered insulin-loaded nanoparticles, and blood glucose levels were monitored.
- Results: The study reported improved insulin absorption and sustained hypoglycemic effects compared to traditional injection methods .
Case Study 2: Enzymatic Synthesis
- Objective: To assess the efficiency of phosphorylases using this compound as a substrate.
- Methodology: Various phosphorylases were tested for their ability to catalyze reactions involving this compound.
- Results: The research demonstrated successful synthesis of oligosaccharides with specific structural features, showcasing the versatility of enzymatic reactions involving this compound .
属性
CAS 编号 |
2280-43-5 |
|---|---|
分子式 |
C8H16O7 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-3-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C8H16O7/c9-1-2-14-7-6(12)5(11)4(3-10)15-8(7)13/h4-13H,1-3H2/t4-,5-,6+,7-,8?/m1/s1 |
InChI 键 |
MLTFKRFUQNLDIU-KEWYIRBNSA-N |
SMILES |
C(COC1C(C(C(OC1O)CO)O)O)O |
手性 SMILES |
C(CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
规范 SMILES |
C(COC1C(C(C(OC1O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















